Elubrixin tosylate

説明

準備方法

合成ルートおよび反応条件

. 合成は一般的に以下の手順を伴います。

母体の合成: 最初のステップは、一連の有機反応によってエルブリキンの合成を行うことです。

工業的製造方法

エルブリキシン トシレートの工業的製造は、同様の合成ルートに従いますが、より大規模で行われます。 このプロセスには以下が含まれます。

バッチ処理: 反応は、温度、圧力、反応時間を厳密に制御して、大型の反応器で行われます。

化学反応の分析

反応の種類

エルブリキシン トシレートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を生成します。

還元: 還元反応を実行して、化合物中の官能基を修飾することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換化合物を生成する可能性があります .

科学研究への応用

エルブリキシン トシレートは、以下を含む幅広い科学研究用途があります。

化学: CXCR2およびIL-8受容体の役割をさまざまな化学プロセスで研究するためのツール化合物として使用されます。

生物学: この化合物は、CXCR2およびIL-8受容体を含む生物学的経路を調査するために使用されます。

医学: エルブリキシン トシレートは、炎症性腸疾患や慢性閉塞性肺疾患などの炎症性疾患の治療における潜在的な治療効果について研究されています.

科学的研究の応用

Chronic Obstructive Pulmonary Disease (COPD)

Elubrixin tosylate has been evaluated for its efficacy in treating COPD. Clinical trials demonstrated its ability to reduce neutrophil activation and recruitment in patients, potentially leading to decreased airway inflammation and improved respiratory function .

Cystic Fibrosis

The compound was also investigated in patients with cystic fibrosis. Initial studies indicated that this compound could modulate inflammatory responses associated with the disease, although subsequent phases faced challenges that led to discontinuation .

Ulcerative Colitis

In ulcerative colitis, this compound showed promise in reducing inflammation through its action on neutrophils. A notable study involved a seven-day repeat dose evaluation of its pharmacodynamics in patients with ulcerative colitis, highlighting its potential as a therapeutic agent .

Summary of Clinical Trials

| Indication | Phase | Selectivity | Outcome |

|---|---|---|---|

| Chronic Obstructive Pulmonary Disease | Phase 2 | CXCR1/2 dual | Discontinued due to insufficient efficacy |

| Cystic Fibrosis | Phase 2 | CXCR1/2 dual | Discontinued |

| Ulcerative Colitis | Phase 1 | CXCR1/2 dual | Ongoing evaluation |

Pharmacodynamics and Efficacy

This compound's pharmacodynamic profile indicates a dose-dependent inhibition of CD11b expression on neutrophils, which correlates with reduced myeloperoxidase release—a marker of neutrophil activation . This suggests that this compound not only reduces the number of activated neutrophils but also their functional capacity to contribute to inflammation.

Case Studies

Several case studies have explored the effects of this compound:

-

Case Study 1: COPD Management

In a randomized trial involving COPD patients, those treated with this compound exhibited significant reductions in sputum neutrophil counts compared to placebo groups. However, clinical improvements in symptoms were not consistently observed . -

Case Study 2: Cystic Fibrosis Patients

A cohort study on cystic fibrosis patients treated with this compound demonstrated a reduction in markers of inflammation but faced challenges related to overall efficacy and patient adherence .

作用機序

エルブリキシン トシレートは、CXCR2およびIL-8受容体を拮抗することで効果を発揮します。 この化合物は、これらの受容体に結合し、それらの天然リガンドの結合を防ぎ、炎症に関与する下流のシグナル伝達経路を阻害します 。 このメカニズムは、好中球の動員と活性化を減らし、炎症を軽減するのに役立ちます .

類似の化合物との比較

エルブリキシン トシレートは、CXCR2およびIL-8受容体アンタゴニストとしての高い効力と選択性においてユニークです。 類似の化合物には以下が含まれます。

レパリキシン: 同様の抗炎症作用を有する別のCXCR2アンタゴニスト。

ダニリキシン: 呼吸器疾患の治療における可能性が検討されている選択的CXCR2アンタゴニスト。

ナバリキシン: 炎症性疾患研究における用途があるCXCR2アンタゴニスト.

エルブリキシン トシレートは、可逆的で競合的な阻害により際立っており、研究と潜在的な治療用途の両方で貴重なツールとなっています .

類似化合物との比較

Elubrixin tosylate is unique in its high potency and selectivity as a CXCR2 and IL-8 receptor antagonist. Similar compounds include:

Reparixin: Another CXCR2 antagonist with similar anti-inflammatory properties.

Danirixin: A selective CXCR2 antagonist studied for its potential in treating respiratory diseases.

Navarixin: A CXCR2 antagonist with applications in inflammatory disease research.

This compound stands out due to its reversible and competitive inhibition, making it a valuable tool in both research and potential therapeutic applications .

生物活性

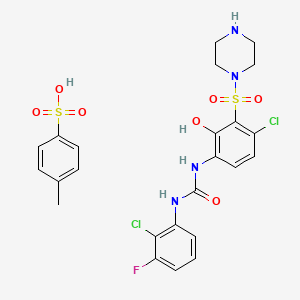

Elubrixin tosylate, also known as SB-656933 tosylate, is a small molecule drug primarily recognized for its role as a C-X-C motif chemokine receptor 2 (CXCR2) antagonist . This compound has been investigated for its potential therapeutic applications in various inflammatory diseases, particularly in conditions like cystic fibrosis and inflammatory bowel disease.

- Molecular Formula : C24H25Cl2FN4O7S2

- CAS Registry Number : 960495-43-6

- InChIKey : CJAUWWGOABMMJX-UHFFFAOYSA-N

This compound functions by inhibiting the CXCR2 receptor, which is involved in the recruitment of neutrophils to sites of inflammation. By blocking this receptor, this compound can reduce inflammatory responses and potentially ameliorate symptoms associated with diseases characterized by excessive neutrophil activity.

Antiviral Activity

Recent studies have shown that this compound exhibits broad antiviral activity. In a drug repurposing screen, it demonstrated an effective concentration (EC50) of 123 nM , indicating significant antiviral potential against various viral infections . The compound was compared to known antiviral agents such as remdesivir and apilimod, with the latter showing even higher potency.

Inflammatory Disease Research

This compound has shown promise in treating inflammatory diseases. Notably, it has been linked to:

- Cystic Fibrosis : Phase II clinical trials have assessed its efficacy in improving lung function and reducing inflammation in patients with cystic fibrosis .

- Inflammatory Bowel Disease : Preclinical studies suggest that this compound may help modulate immune responses in models of inflammatory bowel disease .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

| Study | Phase | Population | Results |

|---|---|---|---|

| Cystic Fibrosis Trial 1 | Phase 2 | 146 participants | Showed improvements in lung function and reduced inflammation (results pending publication) |

| Inflammatory Bowel Disease Trial | Phase 1 | Small cohort | Preliminary results indicated a reduction in inflammatory markers |

These trials highlight the compound's potential therapeutic benefits, although further research is necessary to establish definitive outcomes.

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various studies. In vitro toxicity assays indicated a half-maximal cytotoxic concentration (CC50) that was significantly higher than the effective concentrations used for antiviral activity, suggesting a favorable safety margin . However, continuous monitoring during clinical trials is essential to fully understand its long-term safety.

特性

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2FN4O4S.C7H8O3S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,21,25H,6-9H2,(H2,22,23,26);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUWWGOABMMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2FN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242106 | |

| Record name | Elubrixin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960495-43-6 | |

| Record name | Elubrixin tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960495436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elubrixin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 960495-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELUBRIXIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FVR7WD4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。